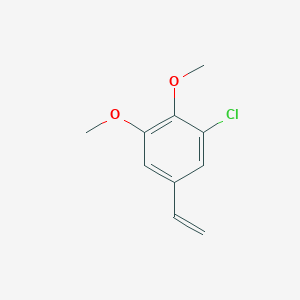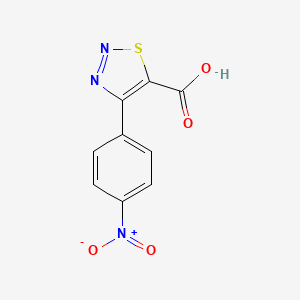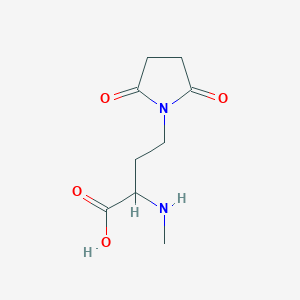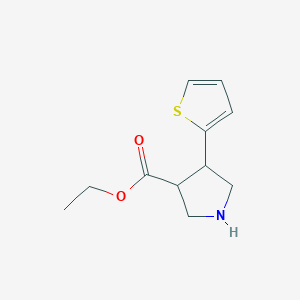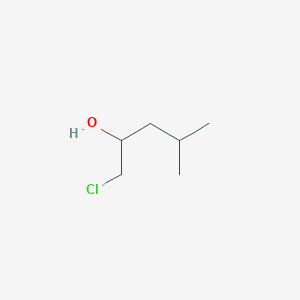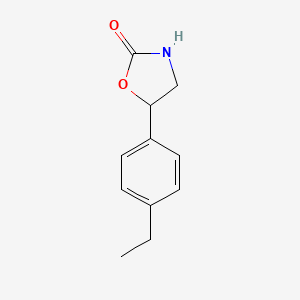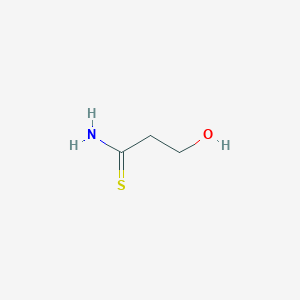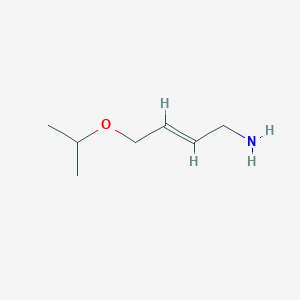![molecular formula C10H24ClNOSi B15324354 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)
1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride, mixture of diastereomers, is a complex organic compound featuring a cyclobutane ring substituted with methoxymethyl and trimethylsilyl groups
Preparation Methods
The synthesis of 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride involves multiple steps, starting with the formation of the cyclobutane ring. The key steps include:
Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of Methoxymethyl and Trimethylsilyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as methoxymethyl chloride and trimethylsilyl chloride.
Amination and Hydrochloride Formation:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl or trimethylsilyl groups using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its structural features make it a potential candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxymethyl and trimethylsilyl groups can influence the compound’s reactivity and binding affinity, thereby affecting its biological activity. Specific pathways involved would depend on the context of its application.
Comparison with Similar Compounds
Similar compounds include other cyclobutane derivatives with different substituents. For example:
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclopropane: This compound has a cyclopropane ring instead of a cyclobutane ring.
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclohexane: This compound features a cyclohexane ring.
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclopentane: This compound has a cyclopentane ring.
The uniqueness of 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride lies in its specific ring structure and the combination of substituents, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H24ClNOSi |
|---|---|
Molecular Weight |
237.84 g/mol |
IUPAC Name |
1-(methoxymethyl)-3-(trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H23NOSi.ClH/c1-12-8-10(11)5-9(6-10)7-13(2,3)4;/h9H,5-8,11H2,1-4H3;1H |
InChI Key |
XSNHQMNMVSNYGR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC(C1)C[Si](C)(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


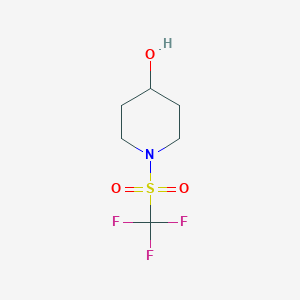
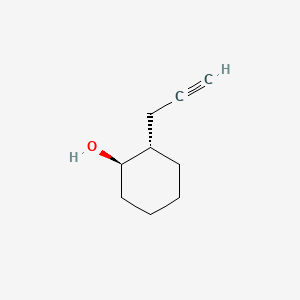
![1-[(2,6-Dimethylphenyl)methyl]piperazine](/img/structure/B15324300.png)
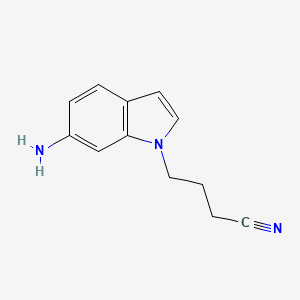

![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)
